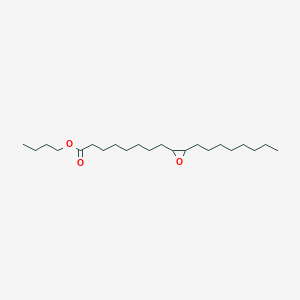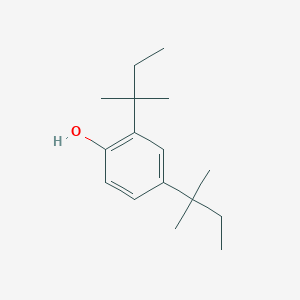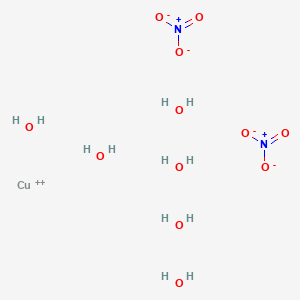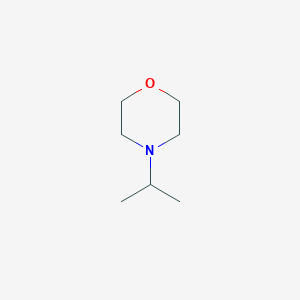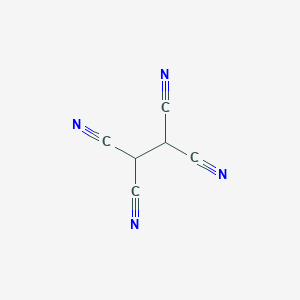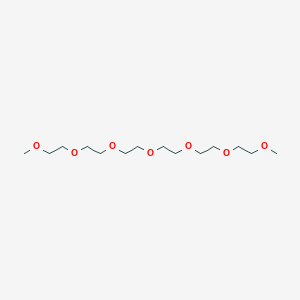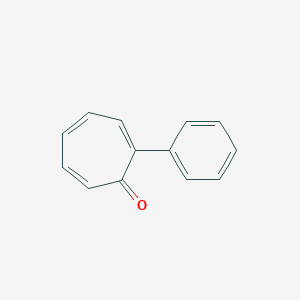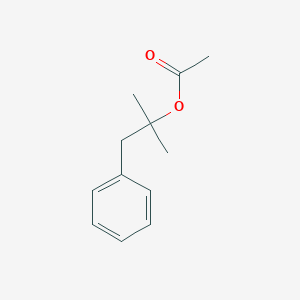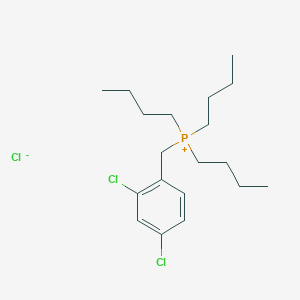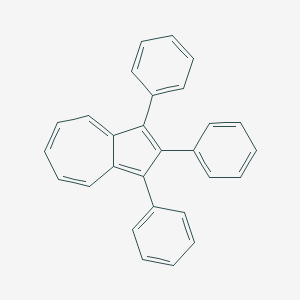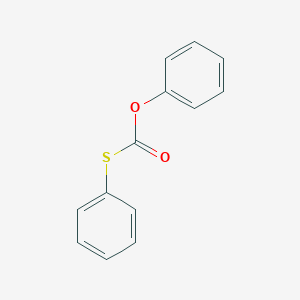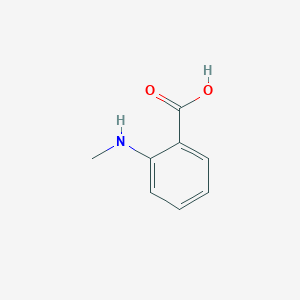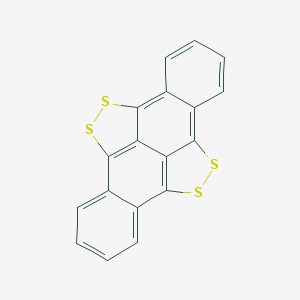
Tetrathianaphthacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrathianaphthacene, also known as TTN, is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in materials science and electronics. TTN is a highly conjugated molecule that exhibits remarkable electronic properties, including high electron mobility and excellent charge transport. In recent years, TTN has gained increasing attention from researchers due to its unique chemical structure and promising applications in various fields.
Mécanisme D'action
The mechanism of action of Tetrathianaphthacene is still not fully understood, but it is believed to involve the interaction of Tetrathianaphthacene with other molecules and the transfer of electrons between them. Tetrathianaphthacene is a highly conjugated molecule that can easily donate or accept electrons, making it a promising candidate for use in electronic devices.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Tetrathianaphthacene. However, some studies have suggested that Tetrathianaphthacene may have antioxidant and anti-inflammatory properties, making it a potential candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tetrathianaphthacene in lab experiments include its excellent charge transport properties, its high electron mobility, and its potential applications in various fields. However, the limitations of using Tetrathianaphthacene include its complex synthesis process, its high cost, and its limited solubility in common solvents.
Orientations Futures
There are several future directions for research on Tetrathianaphthacene. One area of interest is the development of new synthesis methods for Tetrathianaphthacene that are more efficient and cost-effective. Another area of interest is the investigation of Tetrathianaphthacene's potential applications in biomedical research, including its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of Tetrathianaphthacene and its interactions with other molecules.
Méthodes De Synthèse
The synthesis of Tetrathianaphthacene is a complex process that involves several steps. One of the most common methods for synthesizing Tetrathianaphthacene is through the reaction of 1,4-dithiin with 1,4-dibromonaphthalene. This reaction produces a dimeric intermediate, which can be converted into Tetrathianaphthacene through a series of chemical reactions. Other methods for synthesizing Tetrathianaphthacene include the use of palladium-catalyzed coupling reactions and the use of radical reactions.
Applications De Recherche Scientifique
Tetrathianaphthacene has been extensively studied for its potential applications in various fields, including materials science, electronics, and optoelectronics. Tetrathianaphthacene exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Tetrathianaphthacene has also been investigated for its potential use in sensors, catalysis, and biomedical applications.
Propriétés
Numéro CAS |
193-44-2 |
|---|---|
Nom du produit |
Tetrathianaphthacene |
Formule moléculaire |
C18H8S4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
9,10,19,20-tetrathiahexacyclo[9.9.2.02,7.08,22.012,17.018,21]docosa-1,3,5,7,11(22),12,14,16,18(21)-nonaene |
InChI |
InChI=1S/C18H8S4/c1-2-6-10-9(5-1)15-13-14-16(10)20-22-18(14)12-8-4-3-7-11(12)17(13)21-19-15/h1-8H |
Clé InChI |
JIIYLLUYRFRKMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |
Autres numéros CAS |
193-44-2 |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



